molecular formula C11H10IN B11837908 1-(Aminomethyl)-6-iodonaphthalene

1-(Aminomethyl)-6-iodonaphthalene

Katalognummer: B11837908
Molekulargewicht: 283.11 g/mol
InChI-Schlüssel: NGHXHZCHOXMYHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-6-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-iodonaphthalene typically involves the iodination of naphthalene derivatives followed by the introduction of the aminomethyl group. One common method is the electrophilic iodination of 6-iodonaphthalene, followed by a nucleophilic substitution reaction to introduce the aminomethyl group. The reaction conditions often involve the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)-6-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, such as hydroxynaphthalenes, alkylated naphthalenes, and naphthoquinones .

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-6-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-6-iodonaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Aminomethyl)-6-iodonaphthalene is unique due to the presence of both the aminomethyl and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological molecules makes it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C11H10IN

Molekulargewicht

283.11 g/mol

IUPAC-Name

(6-iodonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2

InChI-Schlüssel

NGHXHZCHOXMYHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.